molecular formula C6H4N4O2S B3023272 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine CAS No. 30536-22-2

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine

Cat. No. B3023272
CAS RN: 30536-22-2
M. Wt: 196.19 g/mol
InChI Key: SXLUTZNXOOLBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic organic compound . It has the chemical formula C6H4N4O2S . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of compounds similar to 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Anticancer Potential

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been studied as a potential anticancer agent. Researchers have synthesized a series of boron-based benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia. These compounds show promise in inhibiting cancer cell growth by addressing the hypoxic microenvironment within tumors .

Organic Photovoltaics

The benzo[c][1,2,5]thiadiazole motif is known for its strong electron-accepting properties. It has been explored in organic photovoltaics (solar cells) due to its ability to facilitate charge separation and transport. The compound’s π-conjugated structure makes it suitable for use in photovoltaic devices .

Fluorescent Sensors

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives can serve as fluorescent sensors. They have been investigated for detecting lipid droplets, mitochondria, and plasma membranes. These sensors find applications in bioimaging and cellular studies .

Visible-Light Organophotocatalysis

While the BTZ motif has been widely studied in photovoltaics, its potential as a visible-light organophotocatalyst remains underexplored. 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives could play a role in developing efficient photocatalytic systems for organic transformations .

Antiproliferative Activity

In vitro studies have indicated that certain derivatives of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine exhibit antiproliferative activity against cancer cells. For instance, wound healing ability inhibition was observed in A549 lung cancer cells treated with specific compounds .

Hypoxia Agents

As mentioned earlier, the synthesis of boron-based benzo[c][1,2,5]thiadiazoles represents a novel approach to developing hypoxia agents. These compounds may offer targeted therapies for hypoxic tumor regions .

Future Directions

In the field of medicinal chemistry, there is a growing interest in the development of boron-based heterocycles as potential therapeutic agents . The design and synthesis of new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia have been reported . This suggests potential future directions for research involving 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine and similar compounds.

properties

IUPAC Name

4-nitro-2,1,3-benzothiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLUTZNXOOLBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378269
Record name 4-nitro-2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine

CAS RN

30536-22-2
Record name 4-nitro-2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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